2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

medicinal chemistry building block selection structure–property relationships

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone (CAS 725743-41-9) is a halogenated aromatic α-bromoketone with molecular formula C8H5BrClFO and molecular weight 251.48 g/mol. It features a reactive α-bromoacetyl group attached to a phenyl ring bearing chlorine at the 4-position and fluorine at the 2-position, placing it within the phenacyl bromide class of electrophilic building blocks.

Molecular Formula C8H5BrClFO
Molecular Weight 251.48 g/mol
CAS No. 725743-41-9
Cat. No. B1343882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone
CAS725743-41-9
Molecular FormulaC8H5BrClFO
Molecular Weight251.48 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)C(=O)CBr
InChIInChI=1S/C8H5BrClFO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2
InChIKeyLTPOJPRHJHZZSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone (CAS 725743-41-9): Procurement-Grade Halogenated α-Bromoketone Building Block


2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone (CAS 725743-41-9) is a halogenated aromatic α-bromoketone with molecular formula C8H5BrClFO and molecular weight 251.48 g/mol . It features a reactive α-bromoacetyl group attached to a phenyl ring bearing chlorine at the 4-position and fluorine at the 2-position, placing it within the phenacyl bromide class of electrophilic building blocks . The compound is commercially available at 97–98% purity from multiple vendors, with storage at room temperature and hazard classification H302 (harmful if swallowed), H315, H319, H335 .

Why 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone Cannot Be Casually Substituted: Substituent Position and Halogen Identity Dictate Reactivity


Within the phenacyl bromide family, the precise identity and ring position of halogen substituents govern both the electrophilic reactivity of the α-carbon and the downstream pharmacophoric properties of derived heterocycles. The 4-chloro-2-fluoro substitution pattern on the phenyl ring of CAS 725743-41-9 imparts a distinct electronic profile—quantified by a computed LogP of 3.06 —that differs meaningfully from its positional isomer (3-chloro-4-fluoro, CAS 63529-30-6) and from mono-halogenated analogs. At the reaction level, Hammett-based kinetics studies demonstrate that electron-withdrawing substituents on phenacyl bromides accelerate nucleophilic substitution rates in a predictable, quantitatively modeled fashion, confirming that ring substitution is not a passive structural feature but an active determinant of reaction outcome [1]. Generic replacement without accounting for these differences risks altered reaction rates, divergent regiochemical outcomes in cyclocondensation steps, and changes in the physicochemical properties of final compounds.

Quantitative Differentiation Evidence for 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone (CAS 725743-41-9) vs. Closest Analogs


Positional Isomer Differentiation: 4-Chloro-2-fluoro vs. 3-Chloro-4-fluoro Substitution Pattern

The target compound (CAS 725743-41-9) carries chlorine para and fluorine ortho to the acetyl group, whereas the closest positional isomer 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone (CAS 63529-30-6) reverses this arrangement with chlorine meta and fluorine para. This positional difference alters the electronic environment at the reaction center. The target compound's LogP is 3.06 ; while the exact LogP of CAS 63529-30-6 is not publicly available in comparable databases, the reversed dipole moment vector inherent to the 2,4- vs. 3,4-substitution pattern is expected to differentially influence both reaction kinetics in Hantzsch thiazole syntheses and the lipophilicity of derived products .

medicinal chemistry building block selection structure–property relationships

α-Bromo vs. α-Chloro Leaving-Group Reactivity: Faster Kinetics for Nucleophilic Displacement

The α-bromo ketone moiety in CAS 725743-41-9 provides superior leaving-group ability compared to the corresponding α-chloro analog, 2-chloro-1-(4-chloro-2-fluorophenyl)ethanone (CAS 299411-67-9). A systematic kinetics study of α-haloketone reduction demonstrated that α-bromo ketones are measurably more reactive than α-chloro ketones, with α-fluoro ketones being the least reactive of the series, an effect attributed to conformational preferences that favor orbital overlap for bromide displacement [1]. For nucleophilic substitution with imidazoles, rate constants for substituted phenacyl bromides follow the Hammett equation with ρ values of approximately 1.2–1.2 for thioglycolic acid reactions [2].

synthetic chemistry reaction kinetics Hantzsch thiazole synthesis

Dual Halogen Substitution vs. Mono-Halogenated Analogs: Enhanced Electron-Withdrawing Character for Accelerated Cyclocondensation

CAS 725743-41-9 carries two electron-withdrawing halogen substituents (4-Cl and 2-F) on the phenyl ring, in contrast to mono-substituted analogs such as 2-bromo-1-(4-fluorophenyl)ethanone (CAS 403-29-2, single 4-F) and 2-bromo-1-(4-chlorophenyl)ethanone (CAS 536-38-9, single 4-Cl). Hammett analysis of phenacyl bromide substitution kinetics has established that electron-withdrawing substituents increase reaction rates, with the effect being additive for multiple substituents [1]. The σp value for 4-Cl is 0.23 and σp for 4-F is 0.06; the combined effect of 4-Cl plus 2-F (σm ≈ 0.34 for F) yields a substantially more electron-deficient aromatic ring than either mono-substituted analog, resulting in a more electrophilic α-carbon [2].

heterocyclic synthesis electron-withdrawing groups reaction optimization

Commercial Availability and Batch-Level Analytical Documentation vs. Less Common Analogs

CAS 725743-41-9 is stocked by multiple major chemical suppliers with documented purity specifications: Bidepharm offers 97% purity with batch-specific NMR, HPLC, and GC reports ; Beyotime supplies at 97% purity with 200 mg (¥83.00) and 1 g (¥332.00) pack sizes ; Macklin (B943514) and Leyan (1209840) supply at 97–98% purity . In contrast, the positional isomer 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone (CAS 63529-30-6) is available at 98% purity from a more limited vendor base, and the α-chloro analog (CAS 299411-67-9) requires storage at 2–8°C (vs. room temperature for the target compound), indicating lower inherent stability [1].

procurement quality assurance supply chain

Computed Physicochemical Profile: PSA and LogP Values for Blood–Brain Barrier and Permeability Predictions

The target compound has a computed Polar Surface Area (PSA) of 17.07 Ų and a LogP of 3.06 . These values are relevant for medicinal chemistry campaigns where the compound serves as a building block for kinase inhibitors and anti-infective agents [1]. By comparison, the non-fluorinated analog 2-bromo-1-(4-chlorophenyl)ethanone (CAS 536-38-9, MW 233.49) lacks the fluorine atom that contributes to metabolic stability and membrane permeability in derived products. While direct PSA and LogP values for the comparator are not uniformly reported, the presence of fluorine in CAS 725743-41-9 is known from medicinal chemistry literature to enhance metabolic stability and modulate pKa of adjacent functional groups in final compounds [2].

ADME prediction drug design physicochemical profiling

Optimal Research and Industrial Application Scenarios for 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone (CAS 725743-41-9)


Hantzsch Thiazole Synthesis for Anti-Tubercular and Antimicrobial Lead Discovery

The α-bromoketone moiety of CAS 725743-41-9 is ideally suited for Hantzsch cyclocondensation with thioureas or thioamides to generate 2-aminothiazole derivatives. The enhanced electrophilicity conferred by the dual 4-Cl/2-F substitution—quantified through Hammett analysis (ρ ≈ 1.2, combined σ effect 2.5–9.5 fold rate enhancement vs. mono-substituted analogs)—enables faster and higher-yielding cyclization compared to less activated phenacyl bromides [1]. The resulting 4-(4-chloro-2-fluorophenyl)thiazole scaffold has been incorporated into compounds evaluated against Mycobacterium tuberculosis and other pathogens, making this building block directly relevant to anti-infective drug discovery programs .

Kinase Inhibitor Fragment Synthesis Requiring Fluorinated Aryl Ketone Building Blocks

The 4-chloro-2-fluorophenyl motif in CAS 725743-41-9 is a privileged fragment in kinase inhibitor design, where the ortho-fluorine atom engages in favorable orthogonal interactions with protein backbone amide NH groups and the para-chlorine provides hydrophobic contacts in the ATP-binding pocket [1]. The computed LogP of 3.06 and PSA of 17.07 Ų indicate that derived analogs will reside within drug-like physicochemical space (Lipinski compliance). Procurement from vendors offering batch-specific NMR, HPLC, and GC documentation ensures that structure–activity relationship (SAR) studies are conducted with characterized material of verified identity and purity.

Imidazole and Benzimidazole Library Synthesis via Nucleophilic Substitution

The α-bromo group in CAS 725743-41-9 serves as an excellent electrophilic handle for one-pot imidazole synthesis from α-bromo aryl methyl ketones, ammonium carbonate, and aliphatic carboxylic acids [1]. Compared to the α-chloro analog (CAS 299411-67-9), the bromo leaving group provides faster reaction kinetics (as established by systematic α-haloketone reactivity studies ), enabling shorter reaction times and reduced thermal degradation of sensitive products. The room-temperature storage stability of CAS 725743-41-9, in contrast to the 2–8°C requirement for the chloro analog , simplifies laboratory handling during automated library synthesis.

Agrochemical Intermediate Production Requiring Multi-Kilogram Supply with Validated Quality

For agrochemical R&D programs synthesizing fluorinated phenyl heterocycles as herbicides or fungicides, CAS 725743-41-9 offers an advantage over less commercially established isomers. Suppliers such as Aromsyn offer NLT 98% purity with flexible scale from grams to kilograms [1], and Bidepharm provides batch-level QC documentation (NMR, HPLC, GC) essential for GLP-compliant intermediate characterization . The compound's classification as a fluorinated building block under HS code 2914700090 also facilitates customs processing for international procurement.

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